(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
8-(2-methoxy-5-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11-6-9-14(19-2)15(10-11)20(17,18)16-12-4-3-5-13(16)8-7-12/h3-4,6,9-10,12-13H,5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELGXVVJMZVILQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C3CCC2C=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves a multi-step process. One common approach is the [5+2] cascade reaction, which enables the formation of the bicyclic structure through oxidative dearomatization . This method involves the use of specific reagents and conditions to achieve high yields and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic structure.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to introduce new functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
Research indicates that compounds similar to (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene may have potential as neuroprotective agents. These compounds are studied for their ability to stabilize microtubules, which is crucial in preventing neurodegenerative diseases like Alzheimer's and tauopathies. Microtubule stabilization can reduce tau pathology and neuron loss, leading to improved cognitive function in animal models .
2. Inhibition of Protein Tyrosine Phosphatases
The compound's structure suggests it may inhibit protein tyrosine phosphatases (PTPs), which are critical in various signaling pathways related to cell growth and differentiation. Inhibitors of PTPs have therapeutic potential in treating cancers and metabolic disorders .
3. Anti-inflammatory Properties
There is growing interest in the anti-inflammatory effects of sulfonamide derivatives, including those similar to the compound . These compounds may modulate inflammatory pathways, providing a basis for developing treatments for chronic inflammatory diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Studies have shown that modifications to the sulfonyl group can significantly affect the compound's biological activity, including its potency as a PTP inhibitor and its neuroprotective effects .
Case Studies
Case Study 1: Neuroprotection in Tauopathies
A study examined the effects of a related compound on tau pathology in transgenic mouse models of tauopathy. Results indicated that treatment with the compound led to significant reductions in tau accumulation and improvements in cognitive performance compared to untreated controls .
Case Study 2: Cancer Cell Lines
In vitro studies using cancer cell lines demonstrated that derivatives of this compound exhibited growth inhibition and induced apoptosis through PTP inhibition mechanisms .
Mechanism of Action
The mechanism of action of (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
The target compound is compared to analogues with modifications in the sulfonyl substituent, bicyclic core, or additional functional groups (Table 1).
Table 1: Structural Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
Key Observations:
- Electron-Withdrawing vs.
- Bicyclic Core Modifications: Replacement of the oct-2-ene core with an octan-3-one (as in ) introduces a ketone, altering conformational flexibility and hydrogen-bonding capacity.
- Boronic Ester Functionalization: The boronic ester in enables Suzuki-Miyaura cross-coupling reactions, a strategic advantage in prodrug design or tracer synthesis.
Pharmacological Activity
- Target Compound: Demonstrates high affinity for α7 nAChRs, implicated in cognitive enhancement and anti-inflammatory pathways .
- Chlorothiophene Analogue (): Reduced receptor selectivity due to steric bulk and electronegativity of the chlorothiophene group.
- Octan-3-one Derivative (): The ketone group may stabilize interactions with hydrophobic receptor pockets but reduces metabolic stability.
Physicochemical Properties
- Solubility: The 2-methoxy-5-methylphenyl group enhances aqueous solubility compared to hydrophobic aryl sulfonides (e.g., ).
- Crystallinity: Derivatives like exhibit high crystallinity (validated via 〈695〉 tests), critical for formulation stability .
- Optical Rotation: The (1R,5S) configuration shows distinct optical properties ([α]D = +12.5° in MeOH), differing from racemic mixtures in .
Biological Activity
The compound (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the central nervous system and inflammatory pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory processes, potentially affecting pathways related to cytokine production and immune response modulation.
- Receptor Binding : The compound's structural features suggest it may interact with neurotransmitter receptors, which could explain its potential effects on mood regulation and anxiety.
Pharmacological Effects
A summary of the pharmacological effects reported in various studies includes:
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of this compound, researchers found that the compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential therapeutic application for conditions characterized by chronic inflammation.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal death. The results indicated that treatment with this compound led to a marked decrease in cell death rates compared to untreated controls, highlighting its potential use in neurodegenerative diseases.
Research Findings
Recent findings have expanded our understanding of the biological activity of this compound:
- In Vitro Studies : Various assays have confirmed its ability to inhibit specific enzymes linked to inflammatory pathways.
- In Vivo Studies : Animal models have shown promising results regarding pain relief and mood enhancement, suggesting a dual role in treating both physical and psychological conditions.
- Potential Side Effects : While generally well-tolerated, some studies noted mild gastrointestinal disturbances at higher doses.
Q & A
Basic: What are the critical considerations for optimizing the synthesis of this bicyclic sulfonamide compound?
The synthesis of (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene requires careful control of stereochemistry and regioselectivity. Key steps include:
- Sulfonylation : Introduce the 2-methoxy-5-methylphenylsulfonyl group under anhydrous conditions using a base like pyridine to scavenge HCl .
- Cyclization : Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or acetonitrile) to favor bicyclo[3.2.1]octane formation over competing pathways .
- Catalyst Selection : Use chiral catalysts (e.g., Rh(I) complexes) to enforce the (1R,5S) configuration, as stereochemical errors can reduce biological activity .
Table 1 : Example reaction conditions for sulfonylation and cyclization steps
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | DCM | 25 | Pyridine | 85–90 |
| Cyclization | DMF | 100 | Rh(I)-Ligand | 60–65 |
Advanced: How can conflicting stereochemical data from NMR and X-ray crystallography be resolved?
Discrepancies between NMR (solution state) and X-ray (solid state) data may arise due to:
- Conformational Flexibility : The bicyclic core may adopt different conformations in solution vs. crystal lattice. Use NOESY/ROESY to identify dominant solution-state conformers and compare with X-ray torsion angles .
- Dynamic Effects : Variable-temperature NMR can reveal fluxional behavior, while DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict energy barriers for ring puckering .
- Cocrystallization : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to stabilize a single conformation for unambiguous X-ray analysis .
Basic: What analytical techniques are prioritized for purity assessment?
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to detect sulfonamide hydrolysis byproducts .
- Chiral SFC : Confirm enantiomeric purity (>99% ee) using cellulose-based columns and CO2/ethanol mobile phases .
- Elemental Analysis : Validate stoichiometry (C, H, N, S) to rule out solvent or counterion contamination .
Advanced: How can computational modeling guide SAR studies for this compound?
- Docking Studies : Map the sulfonamide group’s interaction with target proteins (e.g., GPCRs) using AutoDock Vina. Adjust the methoxy/methyl substituents to optimize hydrophobic pocket binding .
- MD Simulations : Simulate >100 ns trajectories in explicit solvent to assess the bicyclic core’s rigidity and ligand-receptor complex stability .
- ADMET Prediction : Use SwissADME to predict metabolic liabilities (e.g., CYP3A4-mediated oxidation of the methoxy group) .
Basic: What are the primary challenges in characterizing the compound’s hygroscopicity?
- Storage Conditions : The sulfonamide group is hygroscopic; use Karl Fischer titration to quantify water uptake and recommend storage at ≤30% RH .
- Stability Testing : Monitor decomposition under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC to identify hydrolytic degradation pathways .
Advanced: How can in vivo pharmacokinetic studies be designed to address low bioavailability?
- Formulation : Use lipid-based nanoemulsions to enhance solubility, targeting a particle size <200 nm for lymphatic uptake .
- Metabolite Profiling : Administer a radiolabeled version (e.g., ³H or ¹⁴C) to track biliary vs. renal excretion in rodent models .
- Dose Optimization : Conduct allometric scaling from rodent to human doses, adjusting for species-specific CYP450 metabolism differences .
Basic: What methods validate the compound’s biological activity in vitro?
- Receptor Binding Assays : Use fluorescence polarization (FP) or SPR to measure affinity for target receptors (e.g., σ-1 or opioid receptors) .
- Functional Assays : Employ cAMP/GTPγS assays to determine agonism/antagonism, with EC₅₀/IC₅₀ values benchmarked against reference ligands .
Advanced: How can structural analogs resolve contradictions in cytotoxicity data?
- SAR Library : Synthesize derivatives with modified substituents (e.g., 5-fluoro instead of 5-methyl) to isolate cytotoxicity mechanisms .
- Transcriptomics : Compare RNA-seq profiles of treated vs. untreated cells to identify pathways (e.g., apoptosis, oxidative stress) linked to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
